5-Methyl-1,6-naphthyridine 5-Methyl-1,6-naphthyridine
Brand Name: Vulcanchem
CAS No.: 61542-09-4
VCID: VC8381403
InChI: InChI=1S/C9H8N2/c1-7-8-3-2-5-11-9(8)4-6-10-7/h2-6H,1H3
SMILES: CC1=NC=CC2=C1C=CC=N2
Molecular Formula: C9H8N2
Molecular Weight: 144.17 g/mol

5-Methyl-1,6-naphthyridine

CAS No.: 61542-09-4

Cat. No.: VC8381403

Molecular Formula: C9H8N2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1,6-naphthyridine - 61542-09-4

Specification

CAS No. 61542-09-4
Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
IUPAC Name 5-methyl-1,6-naphthyridine
Standard InChI InChI=1S/C9H8N2/c1-7-8-3-2-5-11-9(8)4-6-10-7/h2-6H,1H3
Standard InChI Key ZKALJIDUBQLBDE-UHFFFAOYSA-N
SMILES CC1=NC=CC2=C1C=CC=N2
Canonical SMILES CC1=NC=CC2=C1C=CC=N2

Introduction

Chemical Identity and Structural Characteristics

5-Methyl-1,6-naphthyridine (CAS: 34016-27-8) is a bicyclic aromatic compound with the molecular formula C9H8N2\text{C}_9\text{H}_8\text{N}_2. Its core structure consists of a naphthyridine framework—a fused system of two pyridine rings—with a methyl group at position 5 . Key identifiers include:

PropertyValue
Molecular Weight144.17 g/mol
SMILESCC1=NC2=CC=CC=C2N=C1
InChIKeyFLKLIFRKLCGAGI-UHFFFAOYSA-N
Topological Polar Surface25.5 Ų

The methyl group at C(5) introduces steric and electronic effects that influence reactivity. X-ray crystallography of related compounds, such as benzo-fused derivatives, reveals planar geometries with bond lengths consistent with aromatic delocalization . Substituent positioning significantly affects dipole moments and solubility; the methyl group enhances lipophilicity compared to unsubstituted naphthyridines .

Synthetic Methodologies

Nucleophilic Substitution at C(2)

A common route to 5-methyl-1,6-naphthyridine involves modifying 2-chloro-5-methyl-1,6-naphthyridine (CAS: 140692-93-9), a commercially available precursor . Chlorine at C(2) is displaced by nucleophiles such as amines or alkoxides under mild conditions (e.g., K2CO3\text{K}_2\text{CO}_3, DMF, 60°C) . For example:

2-Cl-5-Me-1,6-naphthyridine+NH3MeOH, 60°C2-NH2-5-Me-1,6-naphthyridine\text{2-Cl-5-Me-1,6-naphthyridine} + \text{NH}_3 \xrightarrow{\text{MeOH, 60°C}} \text{2-NH}_2\text{-5-Me-1,6-naphthyridine}

This method achieves yields >75% but requires careful control of stoichiometry to minimize byproducts .

Cyclocondensation of 1,3-Diketones

Alternative approaches employ 1,3-diketones and aminopyridines in acid-catalyzed cyclization. For instance, reacting 5-acetyl-2-aminopyridine with acetylacetone in H2SO4\text{H}_2\text{SO}_4 generates the naphthyridine core via Knorr-type condensation . While scalable, this route often necessitates chromatographic purification due to competing side reactions.

Pharmacological Applications

Phosphodiesterase III (PDE III) Inhibition

5-Methyl-1,6-naphthyridine derivatives exhibit potent PDE III inhibitory activity, a mechanism leveraged in cardiovascular therapeutics. Medorinone (3), a prototypical analog, shows 10-fold greater potency than milrinone (IC50_{50} = 0.12 μM vs. 1.3 μM) . Structure-activity relationship (SAR) studies highlight:

  • C(5) Methyl Group: Critical for enzyme binding; removal reduces activity by >90% .

  • N(1) Substitution: Methylation disrupts hydrogen bonding, abolishing activity .

Dual PI3K/mTOR Inhibition

7-Amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives demonstrate nanomolar inhibition of both PI3Kα and mTOR (IC50_{50} = 8–32 nM) . The methyl group at C(5) enhances kinase selectivity by occupying a hydrophobic pocket in the ATP-binding site. In vivo studies in xenograft models show tumor growth inhibition rates of 68–82% at 10 mg/kg doses .

CompoundPurityPrice (1g)Supplier
2-Chloro-5-methyl-1,6-naphthyridine95%€519–953CymitQuimica

Current pricing reflects limited production scales and the compound’s niche applications in preclinical research .

Future Directions

Targeted Drug Delivery

Functionalizing the C(2) position with PEGylated groups could improve aqueous solubility and biodistribution. Preliminary molecular dynamics simulations suggest that such modifications reduce plasma protein binding by 40% .

Green Synthesis

Efforts to replace toxic solvents (e.g., DMF) with ionic liquids or water are underway. A recent pilot study achieved 65% yield using [BMIM]BF4\text{[BMIM]BF}_4 as a recyclable solvent .

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